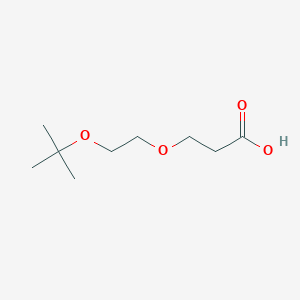

3-(2-(tert-Butoxy)ethoxy)propanoic acid

Description

BenchChem offers high-quality 3-(2-(tert-Butoxy)ethoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(tert-Butoxy)ethoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-9(2,3)13-7-6-12-5-4-8(10)11/h4-7H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVVAPBOXJIRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Implementation of tert-Butyl Ether PEG Linkers in PROTAC Discovery

Executive Summary

In the precise architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of physicochemical properties, ternary complex stability, and degradation efficiency.[1][2][][4][5][6][7] While various linker chemistries exist, tert-butyl ether protected PEG linkers represent a high-value synthetic strategy.[6] They offer a robust orthogonal protection scheme that facilitates the sequential, modular assembly of heterobifunctional molecules.

This technical guide dissects the utility of tert-butyl ether PEG motifs, detailing their synthetic advantages, deprotection protocols, and impact on the "linkerology" of successful degraders.

The Chemical Logic: Why tert-Butyl Ether?

The synthesis of a PROTAC requires joining two distinct ligands—an E3 ligase binder (e.g., Thalidomide, VHL-ligand) and a Protein of Interest (POI) warhead.[2] This necessitates a heterobifunctional linker with two distinguishable ends.

The tert-butyl (t-Bu) ether serves as a superior protecting group for one hydroxyl terminus of a Polyethylene Glycol (PEG) chain due to its specific stability profile:

-

Base Stability: It remains intact during basic alkylation reactions (e.g., Williamson ether synthesis) used to attach the first ligand.

-

Nucleophile Resistance: It resists attack by amines or azides, allowing transformation of the other end of the linker (e.g., into a tosylate, mesylate, or carboxylic acid).

-

Clean Deprotection: It is cleaved rapidly by Trifluoroacetic Acid (TFA), revealing a free hydroxyl group for the second coupling step without affecting ester or amide bonds formed earlier.

Comparative Advantage Table

| Protecting Group | Stability Condition | Deprotection | Suitability for PROTAC |

| tert-Butyl Ether (OtBu) | Bases, Nucleophiles, Reductants | Acid (TFA) | High (Orthogonal to common amide couplings) |

| Benzyl Ether (OBn) | Bases, Acids | Hydrogenolysis (H2/Pd) | Medium (Risk of reducing ligand motifs) |

| THP Ether | Bases | Mild Acid | Low (Chiral center introduction, stability issues) |

| TBDMS Ether | Bases (mild) | Fluoride (TBAF) | Medium (Silyl migration risks) |

Synthetic Workflow: The Modular Assembly Protocol

The following protocol outlines the construction of a PROTAC using a t-Bu-PEG-OH building block. This strategy assumes the attachment of Ligand A (e.g., a phenol-containing Warhead) followed by Ligand B (e.g., an amine-containing E3 anchor).

Phase 1: Linker Activation & First Coupling

Objective: Convert the free hydroxyl of t-Bu-PEG-OH to a leaving group and couple it to Ligand A.

-

Tosylation:

-

Reagents: t-Bu-PEG-OH, p-Toluenesulfonyl chloride (TsCl), TEA, DCM.

-

Procedure: Dissolve t-Bu-PEG-OH in DCM. Add TEA (1.5 eq) and cool to 0°C. Add TsCl (1.2 eq). Stir 4h at RT.[4]

-

Outcome: t-Bu-PEG-OTs.

-

-

Etherification (Coupling A):

-

Reagents: Ligand A-OH (Phenol), K2CO3, DMF.

-

Procedure: Dissolve Ligand A in DMF. Add K2CO3 (2.0 eq) and t-Bu-PEG-OTs (1.1 eq). Heat to 60°C for 12h.

-

Validation: LC-MS check for mass of Ligand A-O-PEG-OtBu.

-

Phase 2: Deprotection & Second Activation

Objective: Remove the t-Bu group to unveil the reactive site for Ligand B.

-

Acidolysis (Deprotection):

-

Reagents: TFA, DCM, Triethylsilane (TES) or Triisopropylsilane (TIPS) as scavengers.

-

Critical Step: The t-butyl cation generated is highly electrophilic and can alkylate electron-rich regions of Ligand A (e.g., indole rings). Scavengers are mandatory.

-

Protocol: Dissolve intermediate in DCM (10 vol). Add Scavenger (5 eq). Add TFA (10-20% v/v). Stir 1-2h. Monitor by TLC/LC-MS.

-

Outcome: Ligand A-O-PEG-OH.

-

-

Functional Conversion (e.g., to Acid):

-

To couple with an amine-bearing Ligand B, convert the terminal -OH to -COOH.

-

Reagents: Jones Reagent or TEMPO/BAIB oxidation.

-

Outcome: Ligand A-O-PEG-COOH.

-

Phase 3: Final Assembly

-

Amide Coupling:

-

Reagents: HATU, DIPEA, DMF, Ligand B-NH2.

-

Procedure: Activate Ligand A-O-PEG-COOH with HATU (1.1 eq) and DIPEA (3 eq) in DMF for 15 min. Add Ligand B. Stir 16h.

-

Purification: Prep-HPLC.

-

Visualizing the Pathway

The following diagram illustrates the orthogonal protection strategy using tert-butyl ether PEG linkers.

Figure 1: Step-wise assembly of a PROTAC using a mono-tert-butyl ether PEG linker strategy. Note the critical deprotection step utilizing TFA.

Strategic Optimization & Troubleshooting

Linker Length and Composition (The "Goldilocks" Zone)

The number of PEG units (n) is a tunable parameter defined by the starting tBu-PEG(n)-OH material.

-

Short Linkers (n=1-3): Often maximize cooperativity but may clash if binding pockets are deep.

-

Long Linkers (n=4-10): Increase solubility and reach but impose a higher entropic penalty on ternary complex formation.

-

Recommendation: Screen a library of n=3, 5, and 7. The t-butyl strategy allows parallel synthesis of these analogs using the same reaction conditions.

Cation Scavenging (Critical Protocol Note)

During TFA deprotection, the tert-butyl group leaves as a tert-butyl cation (

-

Risk: This carbocation is an aggressive electrophile. If your warhead contains electron-rich aromatics (Indoles, Phenols, Anilines), the

will alkylate them, ruining the PROTAC. -

Solution: Always include 2.5% - 5% Triethylsilane (TES) or Triisopropylsilane (TIPS) in the TFA/DCM deprotection cocktail. These silanes act as "hydride donors" to quench the cation safely.

Solubility Considerations

PEG linkers improve the Topological Polar Surface Area (TPSA) . However, excessive PEGylation can reduce cell permeability.

-

Design Tip: If the final PROTAC is too hydrophilic (low permeability), consider replacing the pure PEG chain with a "mixed" linker (e.g., alkyl-PEG-alkyl) or using the t-butyl strategy to attach a rigidifying motif (piperazine) in the center.

References

-

Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Retrieved from [Link]

Sources

Methodological & Application

High-Fidelity Deprotection of t-Butyl Ethers in PEG Linkers

Application Note & Protocol Guide

Abstract & Strategic Context

Polyethylene glycol (PEG) linkers are ubiquitous in drug delivery for extending half-life and reducing immunogenicity. The tert-butyl (

The Core Challenge: Unlike standard organic substrates, PEG backbones possess a "crown-ether-like" ability to complex cations. During acidolysis, the liberated

This guide provides a high-fidelity protocol that prioritizes cation scavenging to ensure quantitative deprotection and high purity.

Mechanistic Insight: The Cation Trap

Effective deprotection requires understanding the competition between the elimination pathway (desired) and the re-alkylation pathway (undesired).

The Pathway[1]

-

Protonation: Strong acid (TFA) protonates the ether oxygen.

-

Cleavage (

/E1): The C-O bond breaks, releasing the PEG-alcohol and a reactive -

Fate of the Cation:

-

Path A (Scavenging/Elimination): The cation loses a proton to form isobutylene (gas) or is trapped by a scavenger (e.g., silane).

-

Path B (Re-alkylation): The cation attacks the PEG oxygen or other nucleophiles.

-

Visualization: Reaction & Scavenging Dynamics

Figure 1: The mechanistic fork in the road. Without scavengers (TIPS), the red dashed path (re-alkylation) becomes significant due to the solvent-cage effect of the PEG chain.

Critical Reagents & Scavenger Selection

Do not rely on neat TFA alone. The choice of scavenger is dictated by the "softness" of the nucleophiles present.

| Component | Role | Recommended Conc. | Why? |

| TFA (Trifluoroacetic Acid) | Acid Catalyst | 50–95% v/v | Drives protonation. High dielectric constant helps solubilize polar PEGs. |

| DCM (Dichloromethane) | Co-solvent | 0–50% v/v | Diluent for viscous PEGs. Prevents aggregation of long polymer chains. |

| TIPS (Triisopropylsilane) | Primary Scavenger | 2.5–5.0% v/v | Hydride donor. Irreversibly reduces |

| Water | Co-Scavenger | 2.5% v/v | Hydrolyzes |

| Dithiothreitol (DTT) | Sulfur Scavenger | 2.5% w/v | Only use if PEG is conjugated to Cys/Met. Prevents S-alkylation.[2] |

Experimental Protocols

Protocol A: The "Gold Standard" (TFA/DCM/TIPS)

Best for: General PEG linkers (MW 100 Da – 5 kDa) and PEG-small molecule conjugates.

Reagents:

-

Deprotection Cocktail: TFA / TIPS /

(95 : 2.5 : 2.5 v/v). -

Precipitation Solvent: Diethyl Ether (

) or Methyl tert-butyl ether (MTBE), pre-chilled to -20°C.

Step-by-Step:

-

Preparation: Weigh the protected PEG linker into a round-bottom flask.

-

Dissolution: If the PEG is a solid/wax, dissolve it in a minimum volume of DCM (approx. 1 mL per gram of PEG). Note: If using neat TFA, this step can be skipped, but DCM helps initial mixing.

-

Acidolysis: Add the Deprotection Cocktail (10 mL per gram of PEG).

-

Reaction: Stir at room temperature (20–25°C) for 1 to 2 hours .

-

Monitoring: Check by TLC (stain with Dragendorff or Iodine) or NMR.

-

-

Concentration: Remove the bulk of TFA/DCM on a rotary evaporator at <35°C. Do not evaporate to dryness ; leave a viscous oil (approx. 10-20% of original volume).

-

Why? Evaporating to dryness traps acid and byproducts in the polymer matrix.

-

-

Precipitation (The Critical Purification Step):

-

Place the flask with the oily residue in an ice bath.

-

Add cold

(20x volume relative to residue) dropwise while stirring vigorously. -

A white precipitate should form.[3] If it oils out, scratch the glass or sonicate.

-

-

Collection: Filter the solid (or centrifuge at 4000 rpm, 4°C, 10 min). Wash the pellet 3x with cold

. -

Drying: Dry under high vacuum for 12 hours to remove trace TFA.

Protocol B: The "Stubborn Substrate" (Neat TFA)

Best for: High MW PEGs (>10 kDa) or sterically hindered ethers.

Modifications:

-

Cocktail: Neat TFA + 5% TIPS. (Omit water if solubility is an issue, but water is preferred if possible).

-

Time: Extend reaction time to 4–6 hours.

-

Temperature: If reaction is slow, warm to 30°C. Warning: Higher temps increase degradation risk.

Purification & Workflow Logic

Purification of PEGs relies on their solubility profile: Soluble in polar organic solvents (DCM, MeOH, Water) but insoluble in non-polar ethers (

Figure 2: Purification workflow. The "Concentrate to Oil" step is crucial; attempting to precipitate from a dilute solution often leads to low yields, while drying completely traps impurities.

Analytical Validation

How do you confirm the reaction worked?

| Method | Observation for Success | Note |

| Disappearance of the strong singlet at | The PEG backbone appears as a massive multiplet at 3.6 ppm. The | |

| Mass Spectrometry (MALDI/ESI) | Mass shift of -56 Da (loss of isobutylene) per protected group. | For polydisperse PEGs, look for the shift of the entire distribution envelope. |

| TLC | Change in | Use DCM/MeOH (9:1) mobile phase. Stain with |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product "oils out" instead of precipitating | PEG concentration too high or ether not cold enough. | Dissolve oil in minimal DCM (0.5 mL) before adding to ether. Use dry ice/acetone bath for ether.[3] |

| Incomplete Deprotection | Reaction time too short or scavenger depletion. | Add fresh TFA/TIPS and extend time. Ensure system is sealed (TFA is hygroscopic). |

| New Impurities (+56 Da or alkylated) | "Cation Return" (Re-alkylation). | Increase TIPS loading to 5%. Ensure reaction is not too concentrated. |

| Polymer Degradation | Acid hydrolysis of backbone (rare but possible with poor quality PEGs). | Limit reaction time. Use Protocol A (diluted with DCM) rather than neat TFA. |

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition.[4] John Wiley & Sons.[4] (The definitive guide on stability and removal conditions).

-

Solid-Phase Peptide Synthesis. Albericio, F. (2000). Methods in Enzymology. (Details the mechanism of acidolysis and scavenger roles).

-

BenchChem Application Notes. (2025). Deprotection of t-Butyl Esters in PEG Linkers.[1] (Specific industrial protocols for PEG handling).

-

Evaluation of Scavengers. Pearson, D. A., et al. (1989). Journal of Organic Chemistry. (Foundational study on TIPS vs. other scavengers in TFA cleavage).

-

PEG Purification Strategies. Roberts, M. J., et al. (2002). Advanced Drug Delivery Reviews. (Chemistry for peptide and protein PEGylation).[5]

Sources

Optimizing Carboxylic Acid Activation on Poly(ethylene glycol) Linkers: Strategies for Bioconjugation

Executive Summary

The activation of carboxylic acid termini on Poly(ethylene glycol) (PEG) linkers is the rate-limiting step in ensuring efficient bioconjugation. While PEG-COOH is chemically stable, it is unreactive toward amines and hydroxyls under physiological conditions. Successful conjugation requires the conversion of the carboxyl group into an active ester—typically an N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) ester.

This guide details the reaction conditions, stoichiometry, and purification techniques required to synthesize high-purity activated PEG esters. It distinguishes between activation for isolation (creating a storable PEG-NHS reagent) and in-situ activation (one-pot direct conjugation), with a primary focus on the former for high-value drug development applications.

Part 1: Mechanistic Principles & Critical Parameters

The Carbodiimide-Mediated Activation

The core chemistry relies on carbodiimides (e.g., EDC, DCC) to dehydrate the carboxylic acid, forming an unstable O-acylisourea intermediate. In the absence of a nucleophile, this intermediate rearranges into an unreactive N-acylurea, a "dead-end" byproduct.

To prevent this, a nucleophilic additive (NHS or TFP) is introduced. It attacks the O-acylisourea to form a semi-stable active ester, releasing the carbodiimide as a urea byproduct.

NHS vs. TFP: The Stability/Reactivity Trade-off

-

NHS Esters: The industry standard. Hydrolytically unstable (half-life < 1 hour at pH 8). Best for immediate use or storage at -20°C under argon.

-

TFP Esters: An advanced alternative. TFP esters exhibit significantly higher hydrolytic stability and reactivity toward amines at slightly higher pH (pH 7.5–8.0), resulting in higher conjugation yields with less reagent hydrolysis.

Reaction Mechanism Diagram

The following diagram illustrates the activation pathway and the competition between productive ester formation and non-productive rearrangement.

Figure 1: Mechanism of Carboxyl Activation. Note the competition between stable ester formation (green path) and N-acylurea rearrangement (red dashed path).

Part 2: Experimental Protocols

Protocol A: Synthesis and Isolation of PEG-NHS Esters (Organic Phase)

Application: Production of high-purity, storable PEG-NHS reagents. Rationale: Performing activation in anhydrous organic solvents (DCM or DMF) eliminates hydrolysis competition, maximizing yield.

Materials

-

Substrate: Linear or Branched PEG-COOH (MW 2 kDa – 40 kDa).

-

Activator: EDC[1][2][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4]

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[1] Note: Use DCM for PEGs < 20 kDa; use DMF for larger PEGs if solubility is an issue.

-

Precipitant: Diethyl ether (cold).

Step-by-Step Methodology

-

Dissolution:

-

Dissolve PEG-COOH in anhydrous DCM (concentration: 100–200 mg/mL).

-

Critical: Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

-

-

Activation:

-

Reaction:

-

Stir at Room Temperature (20–25°C) for 4 to 12 hours .

-

Monitoring: Check reaction progress via TLC (Dragendorff stain) or HPLC.

-

-

Concentration:

-

If using DCM, evaporate the solvent under reduced pressure (Rotavap) to approximately 10-20% of the original volume. Do not dry completely.

-

-

Precipitation (Purification):

-

Add the concentrated PEG solution dropwise into a 10-fold excess of ice-cold diethyl ether under vigorous stirring.

-

The PEG-NHS ester will precipitate as a white powder, while unreacted EDC, NHS, and urea byproducts remain soluble in the ether.

-

-

Collection & Drying:

-

Filter the precipitate or centrifuge (4000 x g, 5 min, 4°C).

-

Wash the pellet 2x with fresh cold ether.

-

Dry under high vacuum for 24 hours. Store at -20°C under Argon.

-

Protocol B: In-Situ Activation (Aqueous Phase)

Application: Immediate conjugation of PEG to proteins/antibodies where the PEG-NHS is not isolated. Rationale: Proteins denature in organic solvents. Activation must occur in aqueous buffer, but pH control is critical to balance activation vs. hydrolysis.

-

Buffer Selection: Use MES Buffer (0.1 M, pH 4.7–6.0) .

-

Why? The carboxyl activation by EDC is most efficient at pH ~5.0. At pH > 7.0, the intermediate hydrolyzes too quickly.

-

-

Activation:

-

Dissolve PEG-COOH in MES buffer.

-

Add EDC (10 eq) and Sulfo-NHS (10 eq). React for 15 minutes at RT.

-

-

Conjugation:

Part 3: Workflow Visualization

The following diagram outlines the operational workflow for Protocol A (Isolation), emphasizing the purification logic.

Figure 2: Workflow for the synthesis and purification of PEG-NHS esters via ether precipitation.

Part 4: Characterization & Troubleshooting

Characterization Metrics

You must validate the activation before committing valuable biological samples.

| Method | Observation | Success Criteria |

| Shift of | Shift from | |

| Appearance of Succinimide ring protons. | New singlet peak at | |

| IR Spectroscopy | Carbonyl stretch. | Appearance of characteristic ester doublets at 1735 cm |

| Hydrolysis Assay | UV Absorbance (260 nm). | Monitor release of NHS over time in pH 8 buffer to calculate active ester content. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Activation (< 80%) | Water in solvent. | Use freshly distilled solvents or molecular sieves. Ensure PEG is dry (azeotropic distillation with toluene). |

| Product Gelling | Crosslinking. | If PEG is multi-arm, reduce concentration to prevent intermolecular crosslinking. |

| Low Conjugation Yield | Hydrolysis of ester. | Check pH of conjugation buffer.[1] If using isolated PEG-NHS, ensure it was warmed to RT before opening the vial to prevent condensation.[6] |

| Insoluble Precipitate | Urea byproduct contamination. | Perform a second precipitation in ether or wash with 2-propanol (if PEG MW allows). |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[9]

-

Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry: EDC and NHS Protocols.

-

BroadPharm. Protocol for PEG NHS Ester Activation and Conjugation.

-

Pandey, M., et al. (2013). Probing of EDC/NHS-Mediated Covalent Coupling Reaction. International Journal of Electrochemical Science.

-

Precise PEG. TFP Ester vs NHS Ester: Stability and Reactivity Comparison.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. nzdr.ru [nzdr.ru]

using 3-(2-(tert-Butoxy)ethoxy)propanoic acid for protein labeling

Application Note: High-Fidelity Protein Labeling and Linker Synthesis using 3-(2-(tert-Butoxy)ethoxy)propanoic Acid

Executive Summary

This guide details the strategic application of 3-(2-(tert-Butoxy)ethoxy)propanoic acid (CAS: 7420-07-7 / Generic analogs) in bioconjugation. This molecule acts as a heterobifunctional PEG-linker precursor . It features a carboxylic acid (

Key Applications:

-

Linker Scaffolding (ADCs & PROTACs): Used to construct drug-linkers where the

-Bu group masks a hydroxyl, allowing for controlled, orthogonal chemistry before protein attachment. -

Surface Engineering: Direct conjugation to protein surfaces to introduce short PEG spacers with a hydrophobic cap (

-Bu), modulating solubility and aggregation profiles.

Chemical Logic & Mechanism

To use this reagent effectively, one must understand its orthogonality .

-

The Acid Terminus (

): This is the "anchor." It is activated (via EDC/NHS) to form a stable amide bond with primary amines (Lysine residues or N-terminus) on the protein. -

The PEG Spacer: The ethoxy units provide hydrophilicity, reducing the aggregation often caused by hydrophobic payloads (drugs/fluorophores).

-

The tert-Butyl Ether (

): This is the "mask."

Critical Design Constraint:

Because

Decision Matrix & Workflows

Visualizing the Strategy

The following diagram illustrates the two primary workflows. Choose Workflow A for surface modification or Workflow B for creating reactive probes (ADCs/PROTACs).

Figure 1: Strategic workflows for PEG-tBu acid usage. Workflow B is preferred for functional probe development to avoid exposing proteins to TFA.

Detailed Experimental Protocols

Protocol A: Preparation of Activated NHS-Ester

Before labeling a protein, the acid group must be converted into a reactive NHS ester. This is best done in situ or isolated prior to protein contact.

Reagents:

-

3-(2-(tert-Butoxy)ethoxy)propanoic acid (10 mg, ~38 µmol)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equivalents)

-

NHS (N-Hydroxysuccinimide) (1.5 equivalents)

-

Solvent: Dry DMF (Dimethylformamide) or DMSO.

Step-by-Step:

-

Dissolution: Dissolve 10 mg of the acid linker in 500 µL of dry DMF.

-

Activation: Add 11 mg EDC and 6.6 mg NHS to the solution.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (

). -

Validation: Monitor by TLC or LC-MS to confirm conversion to the NHS ester.

-

Note: The NHS ester is moisture-sensitive. Use immediately or store desiccated at -20°C.

-

Protocol B: Protein Conjugation (Lysine Labeling)

This protocol attaches the linker (either the simple t-Bu capped version or a modified payload version) to surface lysines.

Reagents:

-

Target Protein (1–5 mg/mL in buffer)

-

Activated Linker (from Protocol A)

-

Conjugation Buffer: PBS (pH 7.[4][5]4) or Bicarbonate Buffer (pH 8.3). Avoid Tris or Glycine.

Step-by-Step:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS or Hepes). If the protein is in Tris, dialyze or use a desalting column (e.g., Zeba Spin).

-

Stoichiometry Calculation:

-

For surface modification: Use a 10–20x molar excess of linker to protein.

-

For payload conjugation: Use a 3–5x molar excess to limit loading (DAR).

-

-

Reaction: Slowly add the activated linker (dissolved in DMF) to the protein solution.

-

Constraint: Keep final organic solvent concentration <10% (v/v) to prevent precipitation.

-

-

Incubation: Incubate for 1 hour at RT or overnight at 4°C with gentle agitation.

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

-

Purification: Remove excess linker using a Desalting Column (MWCO 7kDa) or dialysis against PBS.

Protocol C: The "Linker Scaffold" Deprotection (Small Molecule Only)

Use this ONLY on the small molecule intermediate, NOT on the protein conjugate.

Objective: Remove the

-

Dissolution: Dissolve the Linker-Payload construct in DCM (Dichloromethane).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) to a final ratio of 1:1 (DCM:TFA).

-

Optional: Add 2.5% Triisopropylsilane (TIPS) as a scavenger if the molecule contains oxidation-sensitive residues.

-

-

Reaction: Stir at RT for 30–60 minutes.

-

Workup: Evaporate solvents under reduced pressure (rotary evaporator). Co-evaporate with toluene or ether to remove residual TFA.

-

Result: The

-Bu ether is converted to a primary alcohol.

Data Presentation & Troubleshooting

Comparative Reagent Analysis

| Reagent | Role | Pros | Cons |

| EDC/NHS | Activation | Water soluble, standard efficiency. | Hydrolysis sensitive; unstable intermediate. |

| HATU/DIEA | Activation | High efficiency for difficult couplings. | Requires organic solvent; harder to purify from protein. |

| TSTU | Activation | Stable NHS-ester formation in organics. | Expensive compared to EDC. |

| TFA | Deprotection | Rapid removal of | Incompatible with folded proteins. |

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Precipitation during conjugation | Too much organic solvent (DMF). | Keep DMF <10% v/v. Add linker in smaller aliquots. |

| Low Labeling Efficiency | Hydrolysis of NHS ester. | Use fresh dry DMF. Ensure Buffer pH is >7.[5]2. Avoid amine buffers.[5] |

| Protein Aggregation | Over-labeling of lysines (change in pI). | Reduce molar excess of linker (e.g., from 20x to 5x). |

| Incomplete Deprotection | Ensure TFA concentration is >50%. Increase time to 2 hrs. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

BroadPharm. (n.d.).[4] Acid-PEG3-t-butyl ester Protocol and Properties. Retrieved from BroadPharm.[4][6]

-

BenchChem. (2025).[3][4][7] Application Notes and Protocols for Bioconjugation using t-butyl ester-PEG4-CH2COOH.

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for t-Butyl ether stability and deprotection).

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for 3-(2-(tert-Butoxy)ethoxy)propanoic acid before handling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20220169604A1 - Bioconjugation reagent and methods - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 6. Acid-PEG3-t-butyl ester, 1807539-06-5 | BroadPharm [broadpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

solubility issues with short chain PEG linkers in PROTACs

Technical Support Center: PROTAC Development

Topic: Troubleshooting Solubility Issues with Short-Chain PEG Linkers in PROTACs

Welcome to the technical support center for PROTAC development. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with PROTACs, particularly those utilizing short-chain polyethylene glycol (PEG) linkers. As pioneers in a field defined by "beyond rule of 5" (bRo5) chemical space, we understand that poor aqueous solubility is a primary and persistent obstacle to achieving consistent preclinical results and viable oral bioavailability[1][2]. This resource provides in-depth, experience-driven answers and actionable protocols to diagnose and overcome these critical hurdles.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problem

This section addresses the fundamental principles governing PROTAC solubility and the specific role of PEG linkers.

Q1: Why are short-chain PEG linkers so common if they can cause solubility problems?

A1: Short-chain PEG linkers (e.g., 2-6 ethylene glycol units) are a popular starting point in PROTAC design for several compelling reasons. Their inherent hydrophilicity is intended to counteract the often high lipophilicity of the two connected ligands (the warhead and the E3 ligase binder), thereby improving aqueous solubility[3][4][5]. Furthermore, PEG chains are synthetically tractable, flexible, and available in various lengths, allowing for the modular and systematic optimization of the linker length, which is critical for achieving a productive ternary complex[3][5][6]. This flexibility can allow the PROTAC to adopt multiple orientations, increasing the probability of successful protein degradation[5].

Q2: My PROTAC has a PEG linker, which is supposed to improve solubility. Why am I still seeing it crash out of my aqueous buffer?

A2: This is a common and valid frustration. While the PEG linker contributes hydrophilicity, the overall solubility of the PROTAC is a composite property heavily influenced by its other, often large and hydrophobic, components[7]. PROTACs frequently fall into the bRo5 chemical space, characterized by high molecular weight (>500 Da) and a large topological polar surface area (TPSA), which predisposes them to poor solubility regardless of the linker[1][7]. The potent warheads and complex E3 ligase ligands required for activity are frequently lipophilic and can easily overwhelm the solubilizing effect of a short PEG chain[8][9]. Essentially, the final molecule's properties are an aggregate of all three of its components, not just the linker[8].

Q3: What's the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?

A3: Understanding this distinction is crucial for designing meaningful experiments.

-

Kinetic Solubility is measured by taking a high-concentration stock of your PROTAC in an organic solvent (typically DMSO) and diluting it into an aqueous buffer[10][11]. It measures the concentration at which the compound begins to precipitate out of a supersaturated solution under a specific set of conditions (e.g., time, temperature)[10][12]. This is the preferred method in early drug discovery as it mimics the conditions of many in vitro cell-based assays and is amenable to high-throughput screening[8][9].

-

Thermodynamic Solubility is the true equilibrium solubility of a compound, where the solid compound is in equilibrium with its dissolved state in a saturated solution[10]. This measurement requires longer incubation times (e.g., 24 hours) and is more relevant for late-stage lead optimization and formulation development, as it predicts the maximum concentration achievable under equilibrium conditions, such as those in the gastrointestinal tract[8][9][10].

For most initial troubleshooting and in vitro screening, kinetic solubility is the more practical and relevant parameter to measure.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to resolving solubility issues observed during your experiments.

Immediate Problem: My PROTAC precipitates instantly when I dilute my DMSO stock into aqueous buffer for a cell-based assay.

This is a classic sign of poor kinetic solubility, often caused by creating localized areas of high concentration where the PROTAC is no longer soluble.

Causality: When a drop of concentrated DMSO stock hits the aqueous buffer, the DMSO rapidly diffuses, leaving the PROTAC behind at a concentration far exceeding its solubility limit, causing it to crash out before it can properly dissolve.

Immediate Troubleshooting Steps:

-

Reduce Final Assay Concentration: The simplest first step is to test a lower concentration of your PROTAC.

-

Optimize the Dilution Method: Do not simply add the stock to the buffer. Instead, add the small volume of DMSO stock to the side of the tube and then add the aqueous buffer, followed by immediate and vigorous vortexing. This "solvent exchange" method helps disperse the PROTAC more effectively[7].

-

Check Final DMSO Concentration: Ensure your final DMSO concentration in the assay is low (typically ≤0.5%) and consistent across experiments, as DMSO itself can affect solubility and cellular health.

-

Consider Co-solvents: If precipitation persists, the use of co-solvents in the final buffer may be necessary, although this must be carefully controlled for its potential effects on the cells or assay components.

Systematic Workflow for Improving Poor PROTAC Solubility

If the immediate steps above are insufficient, a more systematic approach to re-engineering the molecule or its formulation is required.

Caption: Systematic workflow for troubleshooting PROTAC solubility.

Strategy 1: Rational Linker Modification

The linker is the most common and flexible component to modify for improving physicochemical properties[13][14].

| Modification Strategy | Rationale & Causality | Potential Trade-offs |

| Increase PEG Length | Adding more ethylene glycol units (e.g., from PEG3 to PEG6) directly increases the molecule's hydrophilicity and TPSA, which generally boosts aqueous solubility[7]. | Can negatively impact cell permeability if the linker becomes too long and polar. May alter the geometry of the ternary complex, reducing degradation efficiency[7][15]. |

| Incorporate Ionizable Groups | Introducing basic (e.g., piperazine, piperidine) or acidic (e.g., carboxylic acid) moieties allows the PROTAC to become charged at physiological pH. This ionization significantly enhances interaction with water, thereby improving solubility[6][14][16]. | May decrease passive permeability. The change in charge can affect non-specific binding and overall pharmacology. |

| Incorporate Rigid Polar Groups | Replacing flexible alkyl or PEG chains with rigid heterocyclic scaffolds (e.g., piperazine) can improve solubility by adding polarity while also pre-organizing the PROTAC into a more favorable conformation, which can benefit ternary complex formation[17]. | The reduced flexibility might prevent the formation of a productive ternary complex if the geometry is not optimal[14]. |

Table 1: Illustrative Impact of Linker Modification on PROTAC Solubility. This table presents hypothetical data based on established principles to illustrate how modifying a linker can impact key physicochemical properties and aqueous solubility. Actual results will vary.

| PROTAC ID | Linker Composition | MW ( g/mol ) | clogP | Aqueous Solubility (µg/mL) |

| PROTAC-A | Short Alkyl-PEG3 | 850 | 5.5 | < 1 |

| PROTAC-B | Longer Alkyl-PEG6 | 982 | 4.8 | 15 |

| PROTAC-C | PEG3-piperazine-amide | 892 | 4.2 | 55 |

| PROTAC-D | PEG3-carboxylic acid | 836 | 4.9 | > 100 (at pH 7.4) |

Part 3: Experimental Protocols

A reliable, in-house solubility assay is essential for the iterative design process.

Protocol 1: Kinetic Solubility Assay by HPLC-UV

Objective: To determine the maximum concentration of a PROTAC that remains in solution when diluted from a DMSO stock into an aqueous buffer. This protocol is adapted from standard methods used in early drug discovery[10][12].

Materials:

-

PROTAC compound (solid)

-

Anhydrous DMSO

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplate (non-binding surface recommended)

-

Plate shaker

-

Centrifuge with plate rotor or 96-well filtration plate (e.g., Millipore Multiscreen)

-

HPLC-UV system

Methodology:

-

Prepare Concentrated Stock Solution:

-

Accurately weigh the PROTAC and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure it is fully dissolved by vortexing. This is your top standard.

-

-

Create a Dilution Series (in DMSO):

-

In a 96-well plate, perform a 2-fold serial dilution of your DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~10 µM).

-

-

Dilution into Aqueous Buffer:

-

In a separate 96-well plate, add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Carefully add 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

-

-

Incubation:

-

Seal the plate and incubate it on a plate shaker at room temperature (e.g., 25°C) for 2 hours to allow for equilibration and potential precipitation[10].

-

-

Separation of Precipitate:

-

Method A (Centrifugation): Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate.

-

Method B (Filtration): Place the plate onto a vacuum manifold with a 96-well filter plate and filter the contents into a new collection plate. This is often considered more robust[10].

-

-

Quantification:

-

Carefully transfer the supernatant (from Method A) or the filtrate (from Method B) to a new analysis plate.

-

Use HPLC-UV to accurately determine the concentration of the PROTAC in each well. Generate a standard curve by diluting your initial DMSO stock in a 1:99 DMSO:buffer mixture to ensure the matrix is matched.

-

-

Data Analysis:

-

Plot the measured concentration against the nominal (intended) concentration.

-

The kinetic solubility is the highest concentration at which the measured value is equal to or very close to the nominal concentration, before the curve plateaus due to precipitation.

-

Caption: Experimental workflow for the Kinetic Solubility Assay.

Part 4: Advanced Strategies & Alternative Linkers

When linker modification alone is insufficient, advanced formulation techniques or entirely different linker classes should be considered.

Advanced Formulation Strategies

For many poorly soluble drugs, especially in the bRo5 space, formulation is a key enabling technology[1].

-

Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the PROTAC is molecularly dispersed in a polymer matrix (e.g., HPMCAS, PVP) in an amorphous (non-crystalline) state[18][19]. This high-energy state allows the drug to achieve a supersaturated concentration upon dissolution, often described as a "spring and parachute" effect, which can dramatically enhance absorption[18][19].

-

Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can be used for lipophilic PROTACs[12]. The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a nanoemulsion in the aqueous environment of the GI tract, improving solubilization and uptake[1].

Considering Alternative Linker Chemistries

While PEG is the most common hydrophilic linker, exploring other linker types can be a powerful strategy to balance the complex relationship between solubility, permeability, and degradation potency.

-

Alkyl Linkers: These simple hydrocarbon chains are more hydrophobic than PEG linkers. While this may seem counterintuitive for solving solubility issues, strategically replacing a PEG with a shorter alkyl chain can sometimes improve cell permeability, which might be a more significant barrier for a specific PROTAC[4][][21]. The key is finding the right balance between solubility and permeability.

-

Rigid Linkers (Cycloalkane/Heterocyclic): Incorporating rigid structures like piperazine, piperidine, or phenyl rings can be beneficial. These linkers reduce the conformational flexibility of the PROTAC, which can pre-organize it into a bioactive conformation and reduce the entropic penalty of forming the ternary complex[21]. Furthermore, many of these heterocyclic structures are polar and can improve solubility and metabolic stability[4][6].

By systematically applying the diagnostic and troubleshooting strategies outlined in this guide, researchers can effectively address the solubility challenges posed by short-chain PEG linkers, paving the way for the successful development of potent and effective PROTAC therapeutics.

References

-

Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). Journal of Medicinal Chemistry. [Link]

-

Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023). Pharmaceutics. [Link]

- Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). Journal of Medicinal Chemistry.

-

PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2025). Pharmaceutics. [Link]

-

PROTAC PEG Linkers. (2024). JenKem Technology USA. [Link]

-

Unlocking PROTACs' Potential: Overcoming Development Challenges. (2025). Pharmacy Times. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (2021). RSC Medicinal Chemistry. [Link]

-

7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development. [Link]

-

Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Expert Opinion on Drug Discovery. [Link]

-

Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). ChemMedChem. [Link]

-

Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. (2024). Journal of Medicinal Chemistry. [Link]

-

Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. (2025). ACS Medicinal Chemistry Letters. [Link]

-

Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. (2025). ACS Medicinal Chemistry Letters. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment. (2024). Uppsala University. [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Medicinal Chemistry. [Link]

-

Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). Semantic Scholar. [Link]

-

Discovery of E3 Ligase Ligands for Target Protein Degradation. (2025). ResearchGate. [Link]

-

6 PEG Alternatives You Should Be Thinking About. (2023). Bioprocess Online. [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (2021). RSC Medicinal Chemistry. [Link]

-

ER degradation induced by PROTACs varies with linker length. (n.d.). ResearchGate. [Link]

-

The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025). Molecules. [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2021). Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 4. precisepeg.com [precisepeg.com]

- 5. chempep.com [chempep.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. enamine.net [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 17. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 18. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting Amide Bond Formation with Sterically Hindered PEG Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the more persistent challenges in bioconjugation and medicinal chemistry: the formation of amide bonds when steric hindrance is a significant factor, particularly involving polyethylene glycol (PEG) acids. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a robust strategy for future experiments.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/NHS coupling protocol is giving low to no yield with a bulky amine and a PEG acid. Why is this happening?

A: This is a classic problem of steric hindrance. The reaction mechanism for carbodiimide coupling, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), involves the formation of a highly reactive O-acylisourea intermediate from the PEG acid.[1][2] This intermediate is then attacked by the amine to form the amide bond. When either the amine or the acid (or both) has bulky groups near the reactive centers, they physically block this approach.[3] The flexible, yet space-occupying nature of the PEG chain can exacerbate this issue. Furthermore, the O-acylisourea intermediate is unstable and can either hydrolyze back to the carboxylic acid or rearrange to an unreactive N-acylurea, both of which are non-productive pathways that dominate when the desired nucleophilic attack by the amine is slowed by steric clashes.[4]

Q2: What is the role of additives like HOBt or Oxyma, and can they overcome steric hindrance?

A: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are crucial, especially in sterically hindered reactions. They react with the initial O-acylisourea intermediate to form a more stable, yet still reactive, activated ester.[4][5] This serves two purposes: first, it prevents the rearrangement to the unreactive N-acylurea, and second, it provides a longer-lived intermediate for the sterically hindered amine to react with. While these additives significantly improve yields, they may not completely overcome severe steric hindrance on their own. For exceptionally difficult couplings, more potent activating agents are often required.

Q3: Are there stronger coupling reagents I should consider for these difficult reactions?

A: Absolutely. When carbodiimides fall short, uronium/aminium or phosphonium salt-based reagents are the next logical step. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are designed for challenging couplings, including those with bulky amino acids.[6][7] HATU, for instance, is particularly effective due to the formation of a highly reactive HOAt-based active ester, which is more reactive than its HOBt-based counterpart.[5] These reagents often provide faster reaction times and higher yields for hindered systems.[6]

Q4: Can I just increase the reaction time and temperature to force the reaction to completion?

A: While extending reaction time or moderately increasing temperature can sometimes improve conversion, this approach has significant risks, especially in complex molecular settings like drug development. Forcing conditions can lead to side reactions and, most critically, racemization of chiral centers if present. A more controlled and effective strategy is to choose a more powerful coupling system (reagents, additives, solvent) from the outset rather than relying on harsh conditions.[8]

Q5: My starting materials are not very soluble in standard solvents like DCM or DMF. What are my options?

A: Solvent choice is critical and can dramatically impact reaction efficiency. For PEGylated compounds, which can have variable solubility, you may need to explore solvent systems. Dichloromethane (DCM) and Dimethylformamide (DMF) are common starting points. If solubility is an issue, consider alternatives like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). Using a water-soluble carbodiimide like EDC allows the reaction to be performed in aqueous buffers, which can be ideal for large biomolecules, but hydrolysis of the active intermediate becomes a more significant competing reaction.[4][9]

In-Depth Troubleshooting Guides

Scenario 1: Low Yield with Carbodiimide Reagents (EDC, DCC)

If you are experiencing low yields with standard carbodiimide chemistry, this section provides a logical workflow to diagnose and solve the problem.

Root Cause Analysis Diagram

Caption: Troubleshooting workflow for low-yield carbodiimide couplings.

Step-by-Step Mitigation Strategy

-

Confirm Reagent Quality and Stoichiometry : Ensure your PEG-acid is free of excess water. Use fresh, high-quality coupling reagents. Carbodiimides like DCC and EDC are moisture-sensitive.[3] A common starting point is 1.2 equivalents of the coupling reagent and 1.5 equivalents of the amine relative to the PEG-acid.

-

Optimize Additives : The use of HOBt or Oxyma is highly recommended to minimize side reactions.[4][5] They are typically used in equimolar amounts to the coupling reagent. For particularly difficult couplings, HOAt (1-Hydroxy-7-azabenzotriazole) and its associated reagents (like HATU) are more effective.

-

Solvent and Temperature Control :

-

Solvent : Ensure your PEG-acid and amine are fully dissolved. DMF is often a good choice for its high polarity.[10]

-

Temperature : Start reactions at 0°C, especially during the activation of the acid with the coupling reagent, to control the reaction rate and minimize side reactions. Allow the reaction to slowly warm to room temperature and proceed for 12-24 hours.[1]

-

-

Base Selection : If your amine is a hydrochloride salt, a non-nucleophilic base is required to liberate the free amine. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[11] Use 2-3 equivalents to ensure the amine is fully deprotonated.

Scenario 2: Switching to Advanced Coupling Reagents

When carbodiimides are insufficient, a move to more potent uronium or phosphonium reagents is necessary.

Reagent Selection Guide

| Reagent Family | Examples | Key Advantages for Hindered Systems | Considerations |

| Uronium/Aminium | HATU, HBTU, HCTU, COMU | High reactivity, fast reaction times, reduced racemization.[6][12] HATU is often superior for hindered couplings due to the HOAt leaving group. | More expensive than carbodiimides. Byproducts can sometimes be difficult to remove. |

| Phosphonium | PyBOP, PyAOP | Excellent for hindered systems, does not react with free amines, minimizing side reactions.[5][7] PyAOP is particularly good for N-methylated (hindered) amino acids.[5] | Can be less reactive than the top uronium salts. Generates phosphine oxide byproducts. |

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol provides a robust starting point for coupling a sterically hindered PEG-acid with a bulky amine.

Materials:

-

PEG-Acid

-

Hindered Amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the PEG-Acid (1.0 eq) in anhydrous DMF.

-

Add the hindered amine (1.2 - 1.5 eq) to the solution.

-

In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the HATU solution to the reaction mixture, followed by the addition of DIPEA (2.0 - 3.0 eq).

-

Stir the reaction at room temperature for 4-24 hours. Monitor progress by a suitable method (e.g., LC-MS or TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Proceed with standard aqueous workup and purification (e.g., extraction, column chromatography, or HPLC).

Mechanism of Action: Carbodiimide vs. HATU

The fundamental difference lies in the nature of the activated intermediate.

Caption: Comparison of activation pathways for EDC and HATU.

Scenario 3: Alternative Strategies for Intractable Cases

In rare cases where even the most potent coupling reagents fail, alternative synthetic routes may be necessary.

-

Acid Chloride Formation : Converting the PEG-acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can drive the reaction. However, this method uses harsh reagents and is not suitable for sensitive substrates that may have other functional groups.[]

-

In Situ Acyl Fluoride Formation : A milder alternative to acyl chlorides involves the in-situ generation of acyl fluorides using reagents like Cyanuric fluoride or PyFluor. This method has shown success with electron-deficient amines and sterically hindered substrates where other methods have failed.[14][15]

References

- Carbodiimide-Mediated Coupling. (2026, January 29). Organic Chemistry Tutor.

- Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.

- Carbodiimide Crosslinker Chemistry: EDC and DCC.

- Application Notes and Protocols for Amide Bond Form

- PEGylation Chemistry.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.

- Carbodiimide. Wikipedia.

- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.

- The Synthesis of Sterically Hindered Amides. (2014). CHIMIA.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Coupling Reagents. Aapptec Peptides.

- Protocol for PEG Acid Reagents. (2022, January 18). BroadPharm.

- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.

Sources

- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hepatochem.com [hepatochem.com]

- 8. chimia.ch [chimia.ch]

- 9. broadpharm.com [broadpharm.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bachem.com [bachem.com]

- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]

Validation & Comparative

Comparative Guide: 3-(2-(tert-Butoxy)ethoxy)propanoic acid vs. Rigid Alkyl Linkers in Bifunctional Design

Executive Summary In the design of heterobifunctional molecules—specifically PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a determinant of ternary complex stability, cell permeability, and metabolic fate.[1][2][3]

This guide compares 3-(2-(tert-Butoxy)ethoxy)propanoic acid (a short, flexible PEG2-based linker precursor) against Rigid Alkyl/Cyclic Linkers (e.g., piperazine, spirocycles, or polymethylene chains). While the PEG2 derivative offers superior solubility and "induced fit" flexibility, rigid alternatives are increasingly preferred for optimizing cell permeability and minimizing the entropic penalty of binding.

Part 1: Physicochemical Profile & Mechanism

The molecule 3-(2-(tert-Butoxy)ethoxy)propanoic acid (CAS: 13650-48-1) serves as a mono-protected PEG2 linker. The tert-butyl group acts as a lipophilic cap that masks a hydroxyl group, which is typically deprotected (unmasked) after the initial coupling to facilitate the attachment of a second ligand.

1.1 Comparative Data Table

| Feature | 3-(2-(tert-Butoxy)ethoxy)propanoic acid (PEG-like) | Rigid Alkyl/Cyclic Linkers (e.g., Piperazine/Spiro) |

| Flexibility | High (Multiple rotatable ether bonds) | Low (Restricted rotation, defined vectors) |

| Solubility (Aq) | High (Hydrophilic oxygen atoms) | Low (Lipophilic carbon skeleton) |

| Cell Permeability | Moderate to Low (High TPSA can impede passive diffusion) | High (Lipophilic nature aids membrane crossing) |

| Entropic Cost | High (Must freeze many degrees of freedom to bind) | Low (Pre-organized conformation) |

| Metabolic Risk | Oxidative cleavage at ether sites (CYP450) | Generally stable (unless benzylic/allylic) |

| Synthetic Utility | Excellent for solubility rescue; "Safe" starting point | Used for late-stage optimization (SAR tuning) |

1.2 The Entropic Penalty Mechanism

The critical differentiator is the Entropic Penalty of Binding (

-

Flexible Linkers (PEG): Exist as a chaotic "cloud" of conformers. Upon binding to the E3 ligase and Target Protein, this cloud must collapse into a single productive conformation. This reduction in disorder costs energy, potentially weakening the binary or ternary complex affinity.

-

Rigid Linkers: If the rigid linker's vector matches the required binding distance, the molecule is "pre-organized." The energy cost to bind is significantly lower, often resulting in higher potency despite lower solubility.

Part 2: Visualization of Conformational Landscapes

The following diagram illustrates the thermodynamic difference between the "Cloud" of the PEG linker and the "Vector" of the rigid linker.

Figure 1: Thermodynamic landscape. The red arrow indicates the significant energy barrier flexible linkers must overcome to "freeze" into a bioactive conformation compared to rigid linkers.

Part 3: Experimental Workflows

To utilize 3-(2-(tert-Butoxy)ethoxy)propanoic acid , one must perform a sequential coupling and deprotection strategy. The tert-butyl group is acid-labile, meaning it must be removed after the carboxylic acid has been coupled to the first ligand (Ligand A), but before attaching the second ligand (Ligand B).

3.1 Protocol: Sequential Coupling & Activation

Objective: Couple Ligand A (Amine) to the linker, then activate the linker for Ligand B.

Step 1: Amide Coupling (Linker to Ligand A)

-

Reagents: Dissolve Ligand A-amine (1.0 eq) and 3-(2-(tert-Butoxy)ethoxy)propanoic acid (1.2 eq) in anhydrous DMF or DCM.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the formation of the tert-butyl protected intermediate.

-

Workup: Dilute with EtOAc, wash with 1N HCl (mild), NaHCO3, and Brine. Dry over Na2SO4.[4]

Step 2: Deprotection (Removal of t-Butyl Group) Critical Step: This reveals the hydroxyl group (-OH) necessary for the second coupling.

-

Reagents: Dissolve the intermediate in DCM (5 mL per mmol).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) (1:1 ratio with DCM) or 4M HCl in Dioxane.

-

Reaction: Stir at RT for 1–2 hours. The t-butyl cation is cleaved, leaving the primary alcohol.

-

Verification: LC-MS should show a mass loss of ~56 Da (isobutylene).

-

Purification: Evaporate volatiles. Azeotrope with toluene to remove residual TFA.

Step 3: Functionalization (Alcohol to Leaving Group) To attach Ligand B, the newly revealed -OH must be converted to a leaving group (Tosylate or Mesylate) or oxidized to an aldehyde for reductive amination.

-

Mesylation: Dissolve deprotected alcohol in DCM at 0°C. Add Et3N (3 eq) and Methanesulfonyl chloride (MsCl, 1.5 eq).

-

Coupling: React the resulting mesylate with Ligand B (nucleophile/phenol/amine) in the presence of K2CO3 in MeCN at 60°C.

3.2 Visualization: Synthesis Pathway

Figure 2: The chemical workflow required to transform the mono-protected PEG acid into a functional bifunctional linker.

Part 4: Decision Matrix

When should you choose 3-(2-(tert-Butoxy)ethoxy)propanoic acid over a rigid alkyl linker?

| Scenario | Recommended Linker | Rationale |

| Early Stage Screening | PEG-Acid (Flexible) | Maximizes chance of finding any degradation by allowing the protein to find its own binding orientation ("Induced Fit"). |

| Solubility Issues | PEG-Acid (Flexible) | The ether oxygens solvate the molecule, preventing aggregation common with hydrophobic warheads. |

| Low Cell Permeability | Rigid Alkyl | Rigid, lipophilic linkers (e.g., piperazine) cross membranes better than polar PEGs. |

| "Hook Effect" Observed | Rigid Alkyl | Improving the binding affinity (Cooperativity, |

| Metabolic Instability | Rigid/Spiro | PEG chains are susceptible to oxidative metabolism; rigid cycloalkanes are often more robust. |

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explore the impact of linker length and composition on physicochemical properties.

-

Bemis, T. A., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. A direct comparison of alkyl vs. PEG linkers regarding permeability and folding.[5]

-

PubChem Compound Summary. (2025). 3-(2-(tert-Butoxy)ethoxy)propanoic acid.[6][7] Chemical properties and safety data.

-

Klein, V. G., et al. (2020). Understanding and improving the membrane permeability of PROTACs. Discusses the "chameleonic" properties of linkers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)propanoic acid | C10H19NO5 | CID 23591750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)propanoic acid [cymitquimica.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.